2,6-Dimethylheptan-1-ol

Description

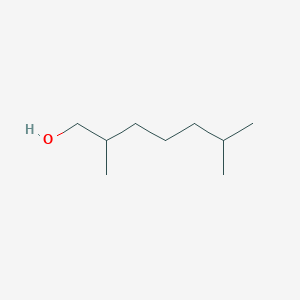

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-8(2)5-4-6-9(3)7-10/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYIBFNZRWQGNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60286520, DTXSID80863019 | |

| Record name | 2,6-Dimethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_30413 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2768-12-9 | |

| Record name | NSC46308 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dimethylheptan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword

2,6-Dimethylheptan-1-ol, a primary alcohol with a branched nonane backbone, presents a molecule of interest for various chemical and pharmaceutical applications. Its structure, characterized by methyl groups at the second and sixth positions, imparts specific physicochemical properties that can influence its function as a solvent, a synthetic intermediate, or a component in formulated products. This guide provides a comprehensive overview of this compound, focusing on its chemical identity, properties, synthesis, potential applications, and safety considerations, tailored for the scientific community.

Section 1: Chemical Identity and Physicochemical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 2768-12-9 .[1] It is a primary alkyl alcohol, meaning the hydroxyl group is attached to a primary carbon atom.[1] This structural feature governs its reactivity and physical characteristics.

Molecular and Structural Information

The molecular and structural details of this compound are fundamental to understanding its behavior in chemical systems.

| Identifier | Value | Source |

| CAS Number | 2768-12-9 | PubChem[1] |

| Molecular Formula | C₉H₂₀O | PubChem[1] |

| Molecular Weight | 144.25 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC(C)CCCC(C)CO | PubChem[1] |

| InChI | InChI=1S/C9H20O/c1-8(2)5-4-6-9(3)7-10/h8-10H,4-7H2,1-3H3 | PubChem[1] |

Physicochemical Properties

| Property | Value (this compound) | Value (2,6-Dimethylheptane) | Source |

| Boiling Point | Not available | 135.21 °C | Journal of Research of the National Bureau of Standards[2] |

| Density | Not available | 0.70891 g/mL at 20 °C | Journal of Research of the National Bureau of Standards[2] |

| XLogP3 | 3.1 | Not applicable | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | 0 | PubChem[1] |

The presence of the hydroxyl group in this compound is expected to result in a higher boiling point and greater polarity compared to its parent alkane, 2,6-dimethylheptane, due to hydrogen bonding.

Section 2: Synthesis of this compound

Proposed Synthesis via Reduction of 2,6-Dimethylheptanal

A common and effective method for the synthesis of primary alcohols is the reduction of aldehydes.

Caption: Proposed synthesis of this compound via aldehyde reduction.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 2,6-dimethylheptanal in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be used, typically in an anhydrous solvent like THF.

-

Reaction: Stir the reaction mixture at 0 °C for a specified period (e.g., 1-2 hours) and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize any excess reducing agent.

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Section 3: Potential Applications in Research and Drug Development

While specific, documented applications of this compound in drug development are not prominent in the literature, its structural features as a branched primary alcohol suggest several potential areas of utility.

As a Synthetic Intermediate

Primary alcohols are versatile starting materials in organic synthesis. This compound can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to various esters and ethers. These derivatives could serve as building blocks for more complex molecules with potential biological activity.

In Drug Formulation and Delivery

The properties of alcohols are often exploited in pharmaceutical formulations.

-

Solubilizing Agent: The amphiphilic nature of this compound, with its nonpolar alkyl chain and polar hydroxyl group, could make it a useful co-solvent or solubilizing agent for poorly water-soluble drug candidates.

-

Excipient in Topical Formulations: Its moderate volatility and potential for skin penetration could make it a candidate for use in topical or transdermal drug delivery systems.

Role of Branched Alcohols in Advanced Materials

The highly branched structure of molecules like this compound can impart desirable properties such as increased thermal stability and specific solubility profiles, making them of interest in the development of advanced materials.

Section 4: Analytical Methodologies

The analysis of this compound would typically be performed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds like this compound.

Hypothetical GC-MS Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection, depending on the sample concentration.

-

Oven Program: A temperature gradient starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-300.

The resulting mass spectrum would be expected to show a molecular ion peak (if stable enough) and characteristic fragmentation patterns that can be used for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural characterization of organic molecules. While a specific spectrum for this compound is not available in the searched literature, the expected chemical shifts and splitting patterns can be predicted based on its structure.

Section 5: Safety and Handling

Based on the GHS hazard statements from a commercial supplier, this compound should be handled with care.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Use in a well-ventilated area.

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from oxidizing agents.

Section 6: Conclusion

This compound is a branched primary alcohol with potential utility in various scientific domains. While there is a lack of extensive published data on its experimental properties, synthesis, and specific applications, its chemical nature allows for informed predictions of its behavior and potential uses. Further research into this molecule is warranted to fully elucidate its properties and explore its applications, particularly in the fields of synthetic chemistry and pharmaceutical sciences.

References

-

White, J. D., Rose, F. W., Jr., Calingaert, G., & Soroos, H. (1939). 2,6-Dimethylheptane: Its Synthesis, Properties, and Comparison with an Isononane from Petroleum. Journal of Research of the National Bureau of Standards, 22(3), 315. [Link]

-

The Good Scents Company. (n.d.). 2,6-dimethyl-5-hepten-1-ol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methoxymelonal (±)-6-methoxy-2,6-dimethylheptanal. Retrieved from [Link]

-

Scent.vn. (n.d.). (+/-)-6-Methoxy-2,6-dimethylheptanal (CAS 62439-41-2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240232, this compound. Retrieved from [Link]

-

Fragrance Material Safety Assessment Center. (2022). RIFM fragrance ingredient safety assessment, 6-methoxy-2,6-dimethylheptan-1-al, CAS Registry Number 62439-41-2. Food and Chemical Toxicology, 163 Suppl 1, 112991. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112491, (+-)-6-Methoxy-2,6-dimethylheptanal. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240230, 2,6-Dimethyl-5-hepten-1-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83268, 2,6-Dimethyl-2-heptanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15723771, 6,6-Dimethyl-1-heptanol. Retrieved from [Link]

-

Asian Journal of Chemistry. (2014). Synthesis of Novel Fragrant Molecules 6-Methoxy-2,6-dimethyl Heptanol Derivatives. Asian Journal of Chemistry, 26(18), 6143-6147. [Link]

- Google Patents. (n.d.). CN100516010C - Method for preparing 2,6-dimethyl-2-heptanol.

-

ResearchGate. (2014). Synthesis of Novel Fragrant Molecules 6-Methoxy-2,6-dimethyl Heptanol Derivatives. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,6-Dimethylheptan-2-ol. Retrieved from [Link]

-

PubChem. (n.d.). Process for producing 2,6-dimethyl-5-hepten-1-al - Patent WO-2015169721-A1. Retrieved from [Link]

-

ResearchGate. (2019). Development and optimization of a quantitative analysis of main odorants causing off flavours in cork stoppers using HS‐SPME GC‐MS/MS. Journal of the Science of Food and Agriculture. [Link]

-

PubMed. (2022). RIFM fragrance ingredient safety assessment, 6-methoxy-2,6-dimethylheptan-1-al, CAS Registry Number 62439-41-2. Food and Chemical Toxicology, 163 Suppl 1, 112991. [Link]

Sources

Introduction: The Molecular Blueprint of 2,6-Dimethylheptan-1-ol

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Dimethylheptan-1-ol

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the primary alcohol, this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectral features, explains the underlying chemical principles, and provides robust, field-proven protocols for data acquisition. Our approach is grounded in establishing a self-validating framework for the structural elucidation of this and similar aliphatic alcohols.

This compound (C₉H₂₀O, Molar Mass: 144.25 g/mol ) is a primary alcohol characterized by a seven-carbon chain with methyl branches at positions 2 and 6.[1] The terminal hydroxyl group is the primary determinant of its chemical reactivity and is a key focus of its spectroscopic signature. Accurate structural confirmation and purity assessment are critical for its application in research and synthesis, necessitating a multi-faceted spectroscopic approach.

For clarity throughout this guide, the atoms in this compound are numbered as follows:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Mass Spectrum Data:

| m/z | Relative Intensity | Identity | Fragmentation Pathway |

| 144 | Very Low / Absent | [M]⁺ | Molecular Ion |

| 126 | Low | [M - H₂O]⁺ | Dehydration |

| 83 | Medium | [C₆H₁₁]⁺ | Cleavage of C3-C4 bond and loss of C₃H₇O |

| 70 | Medium | [C₅H₁₀]⁺ | Further fragmentation |

| 57 | High | [C₄H₉]⁺ | Isopropyl cation or tert-butyl cation rearrangement |

| 43 | High | [C₃H₇]⁺ | Isopropyl cation |

| 31 | Base Peak | [CH₂OH]⁺ | Alpha-cleavage [2] |

Experimental Protocols: A Self-Validating Workflow

Acquiring high-quality, reproducible data is paramount. The following protocols are designed to ensure data integrity.

Workflow Overview

Caption: General workflow for the spectroscopic analysis of this compound.

NMR Data Acquisition (400 MHz Spectrometer)

-

Sample Preparation: Accurately weigh ~10 mg of the alcohol for ¹H NMR and ~40 mg for ¹³C NMR. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation Setup: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve high homogeneity, aiming for a narrow TMS peak shape.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 scans (or more, depending on concentration).

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H and ¹³C spectra to the TMS signal. Integrate ¹H signals and pick peaks for all spectra.

IR Data Acquisition (FTIR with ATR)

-

Sample Preparation: Place one drop of the neat liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Background Scan: With the clean, empty ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is used for analysis. Ensure the O-H stretch does not saturate the detector.

Mass Spectrometry Data Acquisition (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the alcohol (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.

-

GC Separation: Inject 1 µL of the solution into the Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to ensure separation from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

MS Detection: The eluent from the GC is directed into the Electron Ionization (EI) source of the mass spectrometer (standard 70 eV). The mass analyzer scans a relevant mass range (e.g., m/z 30-200).

-

Data Processing: Extract the mass spectrum from the GC peak corresponding to this compound. Analyze the fragmentation pattern and compare it with predicted pathways.

References

-

Singh, S. P., & Rai, D. K. (2009). Spectroscopic studies of some aliphatic alcohols. Indian Journal of Physics, 83(1), 79-88. [Link]

-

Czarnecki, M. A., et al. (2016). Microheterogeneity in binary mixtures of methanol with aliphatic alcohols: ATR-IR/NIR spectroscopic, chemometrics and DFT studies. RSC Advances, 6(43), 37195-37202. [Link]

-

Oregon State University. Spectroscopy of Alcohols. [Link]

-

LibreTexts Chemistry. (2022). Spectroscopy of Alcohols and Phenols. [Link]

-

Szostak, R., et al. (2017). Microheterogeneity in binary mixtures of aliphatic alcohols and alkanes: ATR-IR/NIR spectroscopic and chemometric studies. Journal of Molecular Liquids, 225, 663-669. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

The Elusive Presence: A Technical Guide to the Natural Occurrence of 2,6-Dimethylheptan-1-ol

This technical guide delves into the current understanding of the natural occurrence of 2,6-Dimethylheptan-1-ol, a branched-chain primary alcohol. While direct and widespread evidence of its presence in nature remains limited, this document synthesizes existing biochemical principles and analytical methodologies to provide a comprehensive framework for researchers, scientists, and drug development professionals. We will explore its potential natural sources, propose a plausible biosynthetic pathway, and detail a robust analytical workflow for its isolation and identification from complex biological matrices.

Introduction: The Significance of Branched-Chain Alcohols

Branched-chain alcohols, such as this compound, represent a diverse class of organic compounds with significant, yet often subtle, roles in biological systems. Their structural complexity, arising from methyl branching along an aliphatic chain, imparts unique physicochemical properties that influence their volatility, solubility, and interaction with biological receptors. In contrast to their straight-chain counterparts, branched-chain alcohols are frequently associated with specific signaling functions, including roles as pheromones in insects and as aroma compounds in plants. The C9 skeleton of this compound, with its characteristic dimethyl branching at positions 2 and 6, suggests a biosynthetic origin linked to amino acid metabolism, a pathway that nature has elegantly repurposed for the generation of a vast array of secondary metabolites.

Potential Natural Sources of this compound

While this compound has not been extensively cataloged as a common natural product, its structural motifs are found in related naturally occurring molecules. Its presence as a metabolite in the freshwater crustacean Daphnia pulex has been documented, pointing to its role in the metabolic processes of at least some organisms.

The plant kingdom, a rich reservoir of volatile organic compounds, presents a promising area for the discovery of this compound. For instance, the essential oils of various plants are known to contain a wide array of aliphatic alcohols and irregular monoterpenes, which share structural similarities with this compound. While numerous studies have characterized the volatile profiles of plants such as Jatropha curcas, a comprehensive analysis for this specific alcohol is often not the primary focus. The presence of numerous unidentified minor components in many GC-MS analyses of plant extracts leaves open the possibility of its occurrence.

In the insect world, branched-chain alkanes, ketones, and alcohols frequently serve as semiochemicals, mediating communication related to mating, aggregation, and defense. The structural similarity of this compound to known insect pheromones suggests it could be an as-yet-unidentified component of a complex pheromone blend in some species.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is likely rooted in the catabolism of the branched-chain amino acid, L-leucine, via a modified version of the well-established Ehrlich pathway. This pathway is a prime example of how primary metabolism is diverted to produce a diverse array of secondary metabolites. The proposed biosynthetic route is outlined below:

Step 1: Transamination of L-Leucine The pathway initiates with the removal of the amino group from L-leucine, a reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT). This enzymatic step transfers the amino group to an α-keto acid acceptor, typically α-ketoglutarate, to yield glutamate and α-ketoisocaproate.

Step 2: Oxidative Decarboxylation of α-Ketoisocaproate The resulting α-ketoisocaproate undergoes oxidative decarboxylation, a critical step catalyzed by a branched-chain α-keto acid dehydrogenase (BCKDH) complex. This reaction removes the carboxyl group as carbon dioxide and generates isovaleryl-CoA.

Step 3: Chain Elongation Isovaleryl-CoA then serves as a starter unit for chain elongation via the fatty acid synthesis (FAS) machinery. The addition of an acetyl-CoA-derived two-carbon unit, followed by a series of reduction, dehydration, and another reduction, extends the carbon chain.

Step 4: Reduction to the Aldehyde The elongated acyl-CoA is then reduced to its corresponding aldehyde, 2,6-dimethylheptanal, by an acyl-CoA reductase.

Step 5: Final Reduction to the Alcohol The final step in the proposed pathway is the reduction of 2,6-dimethylheptanal to this compound. This reaction is catalyzed by an alcohol dehydrogenase (ADH), which utilizes a reducing equivalent such as NADH or NADPH.

An alternative, though less direct, biosynthetic route could involve the metabolism of irregular monoterpenes. The biosynthesis of these compounds involves the non-head-to-tail condensation of isoprene units. While the direct conversion of an irregular monoterpene to this compound has not been described, the structural plasticity of terpene metabolism in plants could potentially accommodate such a transformation.

Below is a diagram illustrating the proposed biosynthetic pathway from L-leucine.

An In-Depth Technical Guide to the Biological Activity of 2,6-Dimethylheptan-1-ol and Its Isomers

Authored for: Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Chemical Landscape

2,6-Dimethylheptan-1-ol is a primary alkyl alcohol characterized by a nine-carbon backbone (C₉H₂₀O)[1]. While seemingly a simple branched-chain alcohol, its true complexity and biological relevance are revealed through the study of its structural and stereoisomers. The positioning of the two methyl groups and the hydroxyl group along the heptane chain dictates the molecule's physicochemical properties, influencing everything from its olfactory profile to its toxicological and metabolic fate. Understanding the distinct characteristics of each isomer is therefore paramount for any targeted research or application development.

The biological significance of this scaffold is highlighted by its identification as a metabolite in the freshwater crustacean Daphnia pulex, suggesting its involvement in natural biochemical pathways[1]. Furthermore, various isomers and related derivatives have found commercial applications, primarily in the fragrance industry, and serve as crucial chiral building blocks in the synthesis of complex semiochemicals like insect pheromones[2][3][4].

This guide provides a comprehensive overview of the synthesis, known biological activities, and analytical methodologies for this compound and its key isomers, offering a foundational resource for researchers in pharmacology, toxicology, and synthetic chemistry.

Key Structural Isomers of Interest

The location of the hydroxyl group is a primary determinant of an isomer's chemical classification and reactivity. The table below outlines the key isomers discussed in this guide.

| Isomer Name | CAS Number | Molecular Formula | Classification | Notable Characteristics |

| This compound | 2768-12-9 | C₉H₂₀O | Primary Alcohol | Compound of primary interest; identified as a metabolite[1]. |

| 2,6-Dimethylheptan-2-ol | 13254-34-7 | C₉H₂₀O | Tertiary Alcohol | Known as Dimetol; used as a fragrance ingredient with a floral, citrus scent[3][4]. |

| 2,6-Dimethylheptan-4-ol | 108-82-7 | C₉H₂₀O | Secondary Alcohol | Known as Diisobutylcarbinol; extensively studied for safety and toxicology as a fragrance ingredient[5]. |

Section 2: Synthesis and Stereoselective Preparation

The biological activity of chiral molecules is often enantiomer-specific. Therefore, the ability to synthesize specific stereoisomers of 2,6-dimethylheptanols is crucial for elucidating their precise biological functions.

Rationale for Stereoselective Synthesis

In biological systems, molecules interact with chiral entities like enzymes and receptors. Different enantiomers of the same compound can exhibit varied activities, with one being a potent agonist while the other is inactive or even an antagonist. For example, in the synthesis of insect pheromones, achieving the correct stereochemistry is essential for eliciting the desired behavioral response in the target species[2]. Consequently, non-selective synthesis methods that produce racemic mixtures can confound experimental results and are unsuitable for advanced drug development or semiochemical research.

General Synthetic Approach: Grignard Reaction

A versatile and widely adopted method for creating the carbon skeleton of these alcohols is the Grignard reaction. This organometallic reaction allows for the precise formation of carbon-carbon bonds.

Caption: Generalized workflow for the synthesis of 2,6-dimethylheptanol isomers via Grignard reaction.

Experimental Protocol: Synthesis of 2,6-Dimethylheptan-4-ol

This protocol describes a representative synthesis based on the Grignard reaction used for preparing the parent alkane, 2,6-dimethylheptane[6].

-

Grignard Reagent Preparation:

-

Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a flask containing anhydrous diethyl ether.

-

Slowly add isobutyl bromide dissolved in anhydrous ether to initiate the formation of isobutylmagnesium bromide. The reaction is exothermic and may require cooling to maintain control.

-

-

Coupling Reaction:

-

In a separate flask, dissolve the electrophile, ethyl formate, in anhydrous ether and cool the mixture in an ice bath.

-

Add the prepared Grignard reagent dropwise to the ethyl formate solution. This reaction forms the intermediate that, upon workup, yields 2,6-dimethylheptan-4-ol.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

-

Final Purification:

-

Purify the crude product by vacuum distillation to obtain pure 2,6-dimethylheptan-4-ol[6].

-

Section 3: Biological Activities and Applications

The biological effects of this compound and its isomers are diverse, ranging from olfactory stimulation in humans to pheromonal communication in insects. Their toxicological profiles are also of critical importance, especially for isomers used in consumer products.

Pheromonal Activity

Derivatives of the 2,6-dimethylheptane skeleton are vital components in the chemical communication systems of insects.

-

Apple Leafminer Sex Pheromone: Diol derivatives, specifically stereoisomers of 2,6-dimethylheptane-1,7-diol, serve as key chiral building blocks for synthesizing the synergistic sex pheromone components of the apple leafminer, Lyonetia prunifoliella.[2] The specific components, such as anti-10,14-dimethyl-1-octadecene and anti-5,9-dimethyloctadecane, are derived from these precursors. Field trapping experiments have demonstrated that a ternary blend of these synthesized pheromones is highly attractive to male moths, highlighting the necessity of the 1,5-dimethylated structural motif for biological activity[2].

Fragrance and Olfactory Properties

Several isomers are valued for their unique scent profiles and are manufactured for use in perfumery and other consumer products.

-

2,6-Dimethylheptan-2-ol (Dimetol): This tertiary alcohol is known for its refreshing scent, often described as a combination of rose, hardwood, and citrus notes[3]. It is a common ingredient in fragrances and is listed in the International Fragrance Association (IFRA) transparency list[4].

-

Related Compounds: Other derivatives, such as 6-methoxy-2,6-dimethylheptan-1-al (Methoxymelonal), are also used as fragrance ingredients. Methoxymelonal imparts a powerful, fresh, watery, and ozonic effect with fruity and floral undertones, making it suitable for air fresheners and personal care products[7].

Toxicological Profile and Safety Assessment

For isomers used in commercial applications, rigorous safety assessments are essential. The Research Institute for Fragrance Materials (RIFM) has published detailed safety data for several isomers.

Table of Toxicological Data for 2,6-Dimethylheptan-4-ol

| Endpoint | Result | Comments | Source |

| Genotoxicity | Not genotoxic | Assessed via BlueScreen assay and other in vitro tests. | [5] |

| Repeated Dose Toxicity | NOAEL = 17 mg/kg/day | No Observed Adverse Effect Level established from systemic exposure studies. | [5] |

| Reproductive Toxicity | NOAEL = 500 mg/kg/day | No adverse effects on reproduction were observed at doses up to 500 mg/kg/day. | [5] |

| Skin Sensitization | No concern | Data from read-across analogs show no potential for skin sensitization under current use levels. | [5] |

| Environmental Fate | Not Persistent, Bioaccumulative, and Toxic (PBT) | The compound is not considered a PBT substance according to IFRA Environmental Standards. | [5] |

For 2,6-Dimethylheptan-2-ol , aggregated GHS information from ECHA C&L Inventory indicates that it can cause skin irritation (H315) and serious eye irritation (H319)[4][8]. This underscores the importance of isomer-specific safety evaluations.

Section 4: Methodologies for Analysis and Characterization

Accurate identification and quantification of 2,6-dimethylheptanol isomers require robust analytical techniques, particularly for separating and characterizing structurally similar molecules within a complex matrix.

Core Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds like branched-chain alcohols. The gas chromatograph separates the individual isomers based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer provides structural information for definitive identification.

Caption: Standard experimental workflow for the GC-MS analysis of 2,6-dimethylheptanol isomers.

Protocol: GC-MS Analysis of a Mixed Isomer Sample

-

Sample Preparation:

-

Dilute the sample containing the alcohol isomers in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

If analyzing a complex biological matrix, perform a liquid-liquid extraction to isolate the analytes.

-

-

GC Configuration:

-

Injector: Set to a temperature of 250°C with a split ratio appropriate for the sample concentration.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) to separate based on boiling point differences.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C.

-

-

MS Configuration:

-

Ion Source: Use standard Electron Impact (EI) ionization at 70 eV.

-

Mass Analyzer: Scan a mass range from m/z 40 to 300.

-

Transfer Line Temperature: Set to 280°C to prevent condensation.

-

-

Data Analysis:

-

Identify peaks in the total ion chromatogram (TIC).

-

Examine the mass spectrum for each peak and compare it against a reference library (e.g., NIST/Wiley) for tentative identification.

-

Confirm the identity of each isomer by running an authentic analytical standard and comparing retention times and mass spectra.

-

Section 5: Future Research Directions and Conclusion

The study of this compound and its isomers presents a field rich with opportunity. While significant data exists for certain isomers due to their commercial use in fragrances, a comprehensive understanding of their broader biological activities is lacking.

Key Research Gaps:

-

Pharmacological Activity: There is a notable absence of research into the potential pharmacological effects (e.g., anti-inflammatory, antimicrobial, or metabolic) of this compound and its non-fragrance isomers.

-

Metabolic Pathways: Although identified as a metabolite, the specific biochemical pathways leading to the formation and degradation of this compound in Daphnia pulex and other organisms are unknown.

-

Stereospecific Bioactivity: For chiral isomers, a systematic evaluation of the biological activity of each pure enantiomer is needed to move beyond the study of racemic mixtures.

Future research should focus on:

-

Stereoselective Synthesis: Developing and optimizing efficient synthetic routes to produce enantiomerically pure samples of all key isomers.

-

High-Throughput Screening: Screening the pure isomers against a panel of biological targets to identify novel pharmacological activities.

-

Metabolomic Studies: Investigating the role of these alcohols in metabolic networks and their potential as biomarkers.

References

- RIFM fragrance ingredient safety assessment, 2,6-dimethyl-4-heptanol, CAS registry number 108-82-7. (2024). Food and Chemical Toxicology, 189, 114787.

-

Synthesis of the Enantiomers of anti-2,6-Dimethylheptane-1,7-diol Monotetrahydropyranyl Ether and Their Conversion into the Enantiomers of the Sex Pheromone Components of the Apple Leafminer, Lyonetia prunifoliella. (2009). ResearchGate. [Link]

-

2,6-Dimethyl-2-heptanol. The Fragrance Conservatory. [Link]

-

2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum. (1943). Journal of Research of the National Bureau of Standards. [Link]

- RIFM fragrance ingredient safety assessment, 4-heptanol, 2,6-dimethyl-,acetate, CAS Registry Number 10250-45-0. Food and Chemical Toxicology.

-

2,6-Dimethyl-2-heptanol. PubChem. [Link]

- RIFM fragrance ingredient safety assessment, 6-methoxy-2,6-dimethylheptan-1-al, CAS Registry Number 62439-41-2. (2022). Food and Chemical Toxicology.

-

methoxymelonal (±)-6-methoxy-2,6-dimethylheptanal. The Good Scents Company. [Link]

-

RIFM fragrance ingredient safety assessment, 6-methoxy-2,6-dimethylheptan-1-al, CAS Registry Number 62439-41-2. PubMed. [Link]

-

Safety Data Sheet: 2,6-Dimethylheptan-2-ol. Chemos GmbH & Co.KG. [Link]

-

This compound. PubChem. [Link]

- Process for the production of 2,6-dimethylhept-5-enal by baeyer-villiger oxidation.

Sources

- 1. This compound | C9H20O | CID 240232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,6-Dimethyl-2-heptanol | The Fragrance Conservatory [fragranceconservatory.com]

- 4. 2,6-Dimethyl-2-heptanol | C9H20O | CID 83268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. methoxymelonal, 62439-41-2 [thegoodscentscompany.com]

- 8. chemos.de [chemos.de]

The Elusive Marker: An In-Depth Analysis of 2,6-Dimethylheptan-1-ol as a Volatile Organic Compound (VOC) Marker

To our valued researchers, scientists, and drug development professionals,

In the pursuit of novel biomarkers, the scientific community continuously explores the vast chemical space of the human metabolome. Volatile organic compounds (VOCs) in exhaled breath have emerged as a promising frontier for non-invasive diagnostics. This technical guide was intended to provide a comprehensive overview of 2,6-Dimethylheptan-1-ol as a specific VOC marker. However, a thorough and exhaustive review of the current scientific literature reveals a critical finding: there is no established evidence to support the role of this compound as a recognized VOC marker for any specific disease or physiological state.

This document will, therefore, pivot to address this knowledge gap. Instead of presenting a guide on an unvalidated marker, we will explore the foundational principles of VOC biomarker discovery, the analytical techniques involved, and the potential future avenues for identifying and validating new compounds like this compound. This approach ensures scientific integrity and provides a more valuable resource for researchers in the field.

The Landscape of VOC Biomarkers in Exhaled Breath

Human exhaled breath is a complex mixture of hundreds to thousands of VOCs, offering a potential window into the body's metabolic processes.[1][2] These compounds can be of both endogenous and exogenous origin.[3] Endogenous VOCs are produced by metabolic activities within the body and can be altered in pathological states, making them attractive as potential non-invasive biomarkers for a range of diseases, including cancers and metabolic disorders.[3][4]

The analysis of these VOCs is a rapidly growing field, with the ultimate goal of developing simple, non-invasive breath tests for early disease detection and monitoring.[1][5]

The Chemistry of this compound

This compound is a primary alcohol with the chemical formula C9H20O.[6] Its chemical structure and properties are well-documented.

| Property | Value | Source |

| Molecular Formula | C9H20O | PubChem[6] |

| Molecular Weight | 144.25 g/mol | PubChem[6] |

| IUPAC Name | This compound | PubChem[6] |

| Synonyms | 2,6-dimethyl-1-heptanol | PubChem[6] |

While its chemical cousins, other branched-chain alcohols and related compounds, are found in nature and used in various industries, including as fragrance ingredients, its specific endogenous production in humans and link to disease are not established in the available literature.[7][8]

The Analytical Workflow for VOC Discovery

The identification and validation of a novel VOC biomarker, such as the hypothetical case of this compound, follows a rigorous analytical workflow. The primary technique for the sensitive and specific detection of VOCs in complex mixtures like exhaled breath is Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Collection: Exhaled Breath Condensate (EBC)

A common method for collecting non-volatile and semi-volatile compounds from exhaled breath is through the collection of exhaled breath condensate (EBC). This process involves the cooling of exhaled air to condense water vapor and trap airborne particles and compounds.

Step-by-Step Protocol for EBC Collection:

-

Subject Preparation: The subject should be in a resting state and refrain from eating, drinking, or smoking for a specified period before collection to minimize exogenous contaminants.

-

Apparatus Setup: A dedicated EBC collection device is used. These devices typically consist of a mouthpiece, a saliva trap, and a cooled condensing surface.

-

Breathing Maneuver: The subject breathes tidally (normal, relaxed breathing) into the device for a predetermined duration, typically 10-15 minutes. A nose clip is used to ensure only oral exhalation is collected.

-

Condensate Collection: The condensed liquid is collected from the cooled surface into a sterile vial.

-

Sample Storage: The collected EBC sample is immediately stored at -80°C until analysis to prevent degradation of potential biomarkers.

Caption: Workflow for Exhaled Breath Condensate (EBC) Collection.

Sample Preparation and Analysis by GC-MS

Once collected, the EBC sample must be prepared for analysis. This often involves a pre-concentration step to enrich the VOCs of interest.

Step-by-Step Protocol for GC-MS Analysis:

-

Thawing and Internal Standard Spiking: The EBC sample is thawed, and a known concentration of an internal standard (a compound not naturally present in the sample) is added for quantification purposes.

-

Volatile Compound Extraction: Solid-Phase Microextraction (SPME) is a common technique used to extract and pre-concentrate VOCs from the EBC. The SPME fiber is exposed to the headspace above the sample, where it adsorbs the volatile compounds.

-

Thermal Desorption and Injection: The SPME fiber is then inserted into the heated injection port of the gas chromatograph, where the adsorbed VOCs are thermally desorbed and transferred to the GC column.

-

Gas Chromatographic Separation: The VOCs are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometric Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries.

-

Data Analysis: The chromatographic peaks are integrated, and the concentration of each identified compound is calculated relative to the internal standard.

Caption: General Workflow for VOC Analysis by GC-MS.

The Path Forward: Validating Novel VOC Biomarkers

The absence of this compound in the current literature as a biomarker does not preclude its potential. It simply means the necessary research has not yet been conducted or published. For this, or any other compound to be validated as a biomarker, a multi-stage process is required:

-

Discovery Phase: Untargeted metabolomic studies on large cohorts of patients with a specific disease and healthy controls are needed to identify statistically significant differences in the levels of various VOCs.

-

Identification Phase: Once a potential biomarker is discovered, its chemical structure must be unequivocally identified using techniques like high-resolution mass spectrometry and comparison with authentic chemical standards.

-

Validation Phase: The findings must be validated in independent, larger patient cohorts. This involves developing a targeted quantitative assay for the specific biomarker.

-

Biological Plausibility: Research into the biochemical pathways that could lead to the production of the biomarker in the context of the disease is crucial to understanding its relevance.

Conclusion: A Call for Rigorous Scientific Inquiry

While the initial premise of this guide—to detail this compound as a VOC marker—could not be fulfilled due to a lack of supporting scientific evidence, the exploration of this topic highlights a critical aspect of scientific research: the importance of rigorous validation and evidence-based practice.

The field of breathomics holds immense promise for the future of diagnostics. However, its advancement relies on the systematic discovery, identification, and validation of novel biomarkers. We encourage the scientific community to continue this vital work, and we remain committed to providing accurate, evidence-based technical information to support these endeavors. Should future research establish a role for this compound as a VOC marker, we will be at the forefront of disseminating this information.

References

- Volatile Organic Compounds in Human Exhaled Breath to Diagnose Gastrointestinal Cancer: A Meta-Analysis.Frontiers in Oncology. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2021.688289/full]

- Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review.Journal of Breath Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8407289/]

- Volatile compounds in human breath: critical review and meta-analysis.Journal of Breath Research. [URL: https://iopscience.iop.org/article/10.1088/1752-7163/aa9991]

- Non-invasive VOC biomarkers.Owlstone Medical. [URL: https://www.owlstonemedical.com/science-technology/voc-biomarkers/]

- Prospect and Challenges of Volatile Organic Compound Breath Testing in Non-Cancer Gastrointestinal Disorders.Journal of Clinical Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454311/]

- This compound.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/240232]

- RIFM fragrance ingredient safety assessment, 2,6-dimethyl-4-heptanol, CAS registry number 108-82-7.Food and Chemical Toxicology. [URL: https://www.sciencedirect.com/science/article/pii/S027869152300093X]

- methoxymelonal (±)-6-methoxy-2,6-dimethylheptanal.The Good Scents Company. [URL: http://www.thegoodscentscompany.

- Dependence of exhaled breath composition on exogenous factors, smoking habits and exposure to air pollutants.Journal of Breath Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4932683/]

- 2,6-dimethyl-5-hepten-1-ol.The Good Scents Company. [URL: http://www.thegoodscentscompany.

- RIFM fragrance ingredient safety assessment, 6-methoxy-2,6-dimethylheptan-1-al, CAS Registry Number 62439-41-2.Food and Chemical Toxicology. [URL: https://pubmed.ncbi.nlm.nih.gov/35398240/]

- 6-methoxy-2,6-dimethylheptan-1-al Safety Assessment.RIFM. [URL: https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/62439-41-2.pdf]

- Study on volatile compounds formed from the thermal interaction of hydrolyzed vegetable proteins with reducing sugars.Food Science and Biotechnology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9382218/]

- 2,6-Dimethyl-2-heptanol.The Fragrance Conservatory. [URL: https://fragranceconservatory.com/ingredient/2-6-dimethyl-2-heptanol]

- Induced Changes in Aroma Compounds of Foods Treated with High Hydrostatic Pressure: A Review.Foods. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7404781/]

- 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum.Journal of Research of the National Bureau of Standards. [URL: https://nvlpubs.nist.gov/nistpubs/jres/24/jresv24n3p315_A1b.pdf]

- Changes of the volatile compounds and odors in one-stage and three-stage infant formulas during their secondary shelf-life.Frontiers in Nutrition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10019208/]

- 2,6-dimethylhept-5-enyl formate.The Good Scents Company. [URL: http://www.thegoodscentscompany.

- Process for producing 2,6-dimethyl-5-hepten-1-al.PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- Method for preparing 2, 6-dimethyl-2-heptanol.Google Patents. [URL: https://patents.google.

- Synthesis of Novel Fragrant Molecules 6-Methoxy-2,6-dimethyl Heptanol Derivatives.Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.

Sources

- 1. Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Volatile compounds in human breath: critical review and meta-analysis | Semantic Scholar [semanticscholar.org]

- 3. owlstonemedical.com [owlstonemedical.com]

- 4. Frontiers | Volatile Organic Compounds in Human Exhaled Breath to Diagnose Gastrointestinal Cancer: A Meta-Analysis [frontiersin.org]

- 5. Dependence of exhaled breath composition on exogenous factors, smoking habits and exposure to air pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C9H20O | CID 240232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. 2,6-Dimethyl-2-heptanol | The Fragrance Conservatory [fragranceconservatory.com]

An In-depth Technical Guide to the Isomers of 2,6-Dimethylheptan-1-ol: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive exploration of the isomers of 2,6-dimethylheptan-1-ol, a chiral primary alcohol with potential applications in materials science, fragrance chemistry, and as a chiral building block in pharmaceutical synthesis. Due to the presence of two stereocenters at the C2 and C6 positions, this compound exists as four distinct stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). This guide delves into the structural and physicochemical characteristics of these stereoisomers, as well as its constitutional isomers. We present plausible stereoselective synthetic routes, detailed protocols for chiral separation and spectroscopic characterization, and discuss potential applications in drug development, drawing parallels with structurally related long-chain branched alcohols. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of stereoisomerism and the potential of chiral alcohols in various scientific disciplines.

Introduction: The Structural Landscape of this compound

This compound is a saturated primary alcohol with the molecular formula C9H20O. Its structure is characterized by a seven-carbon heptane backbone with methyl groups at positions 2 and 6, and a primary alcohol functional group at position 1. The presence of chiral centers at both the C2 and C6 positions gives rise to stereoisomerism, a critical consideration in fields where molecular recognition is key, such as pharmacology.

Stereoisomers of this compound

The two chiral centers in this compound lead to the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers and a meso compound is not possible due to the lack of a plane of symmetry. The four stereoisomers are:

-

(2R,6R)-2,6-dimethylheptan-1-ol and (2S,6S)-2,6-dimethylheptan-1-ol (a pair of enantiomers)

-

(2R,6S)-2,6-dimethylheptan-1-ol and (2S,6R)-2,6-dimethylheptan-1-ol (a second pair of enantiomers)

It is crucial to distinguish between these stereoisomers, as their three-dimensional arrangement dictates their interaction with other chiral molecules, such as biological receptors and enzymes, potentially leading to different pharmacological or toxicological profiles.[1]

Constitutional Isomers

Beyond stereoisomerism, numerous constitutional isomers of this compound exist, where the connectivity of atoms differs. These include isomers where the hydroxyl group is located at a different position (e.g., 2,6-dimethylheptan-2-ol) or where the methyl groups are on different carbons. Understanding the properties of these constitutional isomers is important for analytical differentiation and for exploring a wider range of chemical space for potential applications.

Physicochemical Characteristics of this compound Isomers

Table 1: Predicted Physicochemical Properties of this compound Isomers

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Molecular Formula | C9H20O | - |

| Molecular Weight | 144.25 g/mol | - |

| Boiling Point (°C) | ~190-210 | Extrapolated from similar branched nonanols. The parent alkane, 2,6-dimethylheptane, boils at 135.21°C.[2] The addition of a hydroxyl group significantly increases the boiling point due to hydrogen bonding. |

| Density (g/mL) | ~0.82-0.84 | Typical for long-chain alcohols. |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | The polar hydroxyl group imparts some water solubility, but the long hydrocarbon chain dominates. |

| Optical Rotation | Enantiomeric pairs will exhibit equal and opposite specific rotations. The racemic mixture will be optically inactive. | Fundamental principle of stereochemistry. |

Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound requires a stereoselective approach, typically starting from a chiral pool of molecules. A plausible synthetic strategy can be adapted from the synthesis of related chiral building blocks, such as the enantiomers of 2,6-dimethylheptane-1,7-diol.[3]

Proposed Stereoselective Synthetic Pathway

A viable route to the (2R,6R) and (2S,6S) enantiomers could start from the commercially available enantiomers of citronellal. The following diagram outlines a conceptual pathway.

Caption: Figure 1: Proposed stereoselective synthesis of (2R,6R) and (2S,6S)-2,6-dimethylheptan-1-ol.

Causality Behind Experimental Choices:

-

Starting Material: (R)- and (S)-citronellal are readily available chiral precursors that set the stereochemistry at what will become the C6 position.

-

Reduction of Aldehyde: A mild reducing agent like sodium borohydride (NaBH4) is chosen to selectively reduce the aldehyde to a primary alcohol without affecting the alkene.

-

Hydrogenation: Catalytic hydrogenation is a standard and efficient method for reducing the carbon-carbon double bond to yield the saturated alcohol.

-

Oxidative Cleavage and Oxidation: A strong oxidizing agent like potassium permanganate (KMnO4) under appropriate conditions can cleave the carbon chain and oxidize the resulting fragment to a carboxylic acid. This step is crucial for removing one carbon to achieve the heptanoic acid derivative.

-

Final Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH4) is required to reduce the carboxylic acid to the primary alcohol, yielding the target molecule.

Analytical Characterization and Separation

The characterization and separation of the isomers of this compound are critical for quality control and for studying the properties of each individual isomer.

Chiral Separation: High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[4] While a specific method for this compound is not widely published, a protocol can be adapted from methods used for structurally similar chiral molecules, such as 4,6-dimethylheptan-2-one.

Experimental Protocol: Chiral HPLC Separation of this compound Stereoisomers

-

Instrumentation and Materials:

-

HPLC system with a UV or Refractive Index (RI) detector.

-

Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

-

Mobile Phase Solvents: HPLC grade n-Hexane and Isopropanol (IPA).

-

Sample: Racemic mixture of this compound isomers.

-

Sample Solvent: Mobile phase.

-

-

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 25 °C |

| Detection | RI or UV (if derivatized) |

-

Method Procedure:

-

System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30-60 minutes).

-

Sample Preparation: Dissolve 1 mg of the this compound isomer mixture in 1 mL of the mobile phase.

-

Injection: Inject 10 µL of the sample solution.

-

Data Acquisition: Collect data for a sufficient duration to allow for the elution of all four stereoisomers.

-

Caption: Figure 2: Workflow for chiral HPLC separation of this compound isomers.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of the synthesized isomers.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the protons on the carbon bearing the hydroxyl group (δ ≈ 3.4-4.5 ppm).[5] The methyl groups will appear as doublets, and the methylene and methine protons will have complex splitting patterns.

-

¹³C NMR: The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in the molecule. The carbon attached to the hydroxyl group will be in the range of δ ≈ 60-70 ppm.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry of alcohols typically shows fragmentation patterns involving alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[5] For this compound, a prominent peak corresponding to the loss of water (M-18) would be expected.

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. A strong C-O stretching absorption will also be present around 1050-1150 cm⁻¹.

Potential Applications in Drug Development and Other Fields

While direct applications of this compound in pharmaceuticals are not yet established, its structural features suggest several areas of potential interest.

Chiral Building Block in Synthesis

Enantiomerically pure this compound can serve as a valuable chiral building block for the synthesis of more complex molecules, such as natural products or active pharmaceutical ingredients (APIs).[6] The defined stereochemistry at two positions can be carried through a synthetic sequence to impart chirality to the final product.

Pro-drug Moieties and Drug Delivery

Long-chain branched alcohols have been investigated for their role in pro-drug design and nano-assemblies for drug delivery.[7] The lipophilic nature of this compound could be exploited to modify the pharmacokinetic properties of a drug, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

Biological Activity

Long-chain fatty alcohols are known to possess biological activities, including antibacterial properties.[8] Furthermore, structurally related branched-chain lipids play roles in various biological processes. The individual stereoisomers of this compound may exhibit unique biological activities that warrant investigation.

Fragrance and Flavor Industry

Many branched-chain alcohols and their derivatives are used in the fragrance and flavor industry.[9] The different isomers of this compound could have distinct olfactory properties, making them potential candidates for new fragrance ingredients.

Conclusion

The isomers of this compound represent a fascinating area for chemical research. While a significant amount of foundational work is still required to fully characterize each isomer, this guide provides a roadmap for their synthesis, separation, and analysis. The proposed synthetic pathways, adapted from established methodologies for related compounds, offer a starting point for obtaining these molecules in enantiomerically pure forms. The detailed analytical protocols will enable researchers to verify their structures and assess their purity. The potential applications in drug development, as chiral building blocks, and in the fragrance industry highlight the importance of further investigation into this family of chiral alcohols. This guide serves as a call to action for the scientific community to explore the unique properties and potential of the isomers of this compound.

References

-

Asian Journal of Chemistry. (2014). Synthesis of Novel Fragrant Molecules 6-Methoxy-2,6-dimethyl Heptanol Derivatives. [Link]

-

PubChem. 2,6-Dimethyl-2-heptanol. [Link]

-

ACS Publications. (2014). Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols. [Link]

-

ResearchGate. (2000). Synthesis of the Enantiomers of anti-2,6-Dimethylheptane-1,7-diol Monotetrahydropyranyl Ether and Their Conversion into the Enantiomers of the Sex Pheromone Components of the Apple Leafminer, Lyonetia prunifoliella. [Link]

-

National Institutes of Health. (2021). The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies. [Link]

-

ResearchGate. (2013). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. [Link]

-

MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

-

ResearchGate. (2014). Synthesis of Novel Fragrant Molecules 6-Methoxy-2,6-dimethyl Heptanol Derivatives. [Link]

-

ResearchGate. (2019). Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. [Link]

-

ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

-

Taylor & Francis Online. (2013). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. [Link]

-

ResearchGate. (2015). Antibacterial Activity of Long-Chain Primary Alcohols from Solena amplexicaulis Leaves. [Link]

-

MDPI. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

-

Organic Chemistry Portal. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. [Link]

-

Frontiers. (2021). Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica. [Link]

-

Wikipedia. Chiral analysis. [Link]

-

NIST. 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum. [Link]

-

SciSpace. (2006). Enantioselective approach to the asymmetric synthesis of (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2. [Link]

-

National Institutes of Health. (2014). Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols. [Link]

-

LibreTexts Chemistry. 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

National Institutes of Health. (2013). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. [Link]

-

ResearchGate. (2017). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]

-

Royal Society of Chemistry. (2015). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. [Link]

-

MDPI. (2017). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]

-

MassiveBio. (2024). Phytol. [Link]

-

National Institutes of Health. (2013). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]

-

ResearchGate. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]

Sources

- 1. Chiral analysis - Wikipedia [en.wikipedia.org]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. mdpi.com [mdpi.com]

- 7. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

Methodological & Application

Authored by: Senior Application Scientist, Analytical Chemistry Division

An Application Guide for the Quantitative Analysis of 2,6-Dimethylheptan-1-ol by Gas Chromatography-Mass Spectrometry

Abstract

This document provides a comprehensive guide to the quantitative analysis of this compound, a branched-chain primary alcohol relevant in fragrance, flavor, and materials science. We present two robust, validated sample preparation protocols—Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis in complex matrices and Dispersive Liquid-Liquid Microextraction (DLLME) for liquid samples—coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, quality control scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure accuracy, reproducibility, and scientific integrity. This guide details instrument parameters, method validation, data analysis, and troubleshooting, serving as a complete resource for the precise quantification of this compound.

Introduction and Analytical Rationale

This compound (C₉H₂₀O, M.W. 144.25 g/mol ) is a volatile organic compound (VOC) whose accurate quantification is critical for quality control in the fragrance industry and for safety assessments of consumer products.[1][2] Its chemical structure, a primary alcohol with alkyl branching, presents specific analytical considerations. While amenable to gas chromatography, its polarity can lead to peak tailing on standard non-polar columns, and its volatility makes it an ideal candidate for headspace analysis techniques.

The primary challenge lies in efficiently extracting and concentrating this analyte from diverse and often complex sample matrices (e.g., cosmetic lotions, beverages, environmental samples) while minimizing interference from non-volatile components. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the technique of choice, offering the high separation efficiency of GC and the definitive identification and quantification capabilities of MS.[3][4] This application note provides two distinct, fit-for-purpose workflows to address common analytical scenarios.

Principle of the Method: GC-MS

Gas Chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[5] For this compound, a non-polar or mid-polarity column is effective. Following separation, the analyte enters a mass spectrometer, which ionizes the molecules (typically via electron ionization at 70 eV), separates the resulting ions by their mass-to-charge ratio (m/z), and detects them. This process yields a unique mass spectrum, or "fingerprint," for confident identification, while the integrated peak area provides the basis for precise quantification.[6][7]

A Note on Derivatization

For many alcohols, derivatization is employed to improve chromatographic performance by increasing volatility and reducing peak tailing.[8][9] This involves replacing the active hydrogen on the hydroxyl group with a non-polar group, such as a trimethylsilyl (TMS) group via silylation.[10] While an option for this compound, its relatively low polarity and sufficient volatility often make direct analysis feasible, simplifying sample preparation. The protocols herein focus on direct analysis but acknowledge that derivatization can be a valuable optimization step if poor peak shape is observed.[8][10]

Experimental Methodologies

This section details the necessary materials and presents two distinct protocols for sample preparation, followed by a unified GC-MS analysis method.

Materials and Reagents

-

Standards: this compound (≥98% purity), Internal Standard (IS), e.g., 2-Octanol or Cyclohexanol (≥98% purity).

-

Solvents: Methanol, Hexane, Dichloromethane (DCM), Acetone (HPLC or GC-grade).

-

Reagents: Sodium chloride (NaCl, analytical grade), Anhydrous sodium sulfate (Na₂SO₄).

-

Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa; 2 mL GC autosampler vials with inserts.

-

Extraction Fibers (for Protocol A): Solid-Phase Microextraction (SPME) fibers, e.g., 75 µm Carboxen/PDMS or 50/30 µm DVB/CAR/PDMS.

-

Apparatus: Vortex mixer, centrifuge, analytical balance, heating block/water bath, pipettes.

Protocol A: Headspace Solid-Phase Microextraction (HS-SPME)

Causality: This method is ideal for complex solid or liquid matrices (e.g., creams, soils, food products) where direct injection is undesirable.[4][11] Heating the sample partitions volatile analytes into the headspace, and the SPME fiber adsorbs and concentrates them, providing a clean, solvent-free injection and enhancing sensitivity.[12][13] Adding salt increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes and promotes their transfer into the headspace.[14][15]

-

Sample Preparation: Weigh 2.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, pipette 2.0 mL.

-

Salting: Add 1.0 g of NaCl to the vial. This step enhances the partitioning of the analyte into the headspace.[11]

-

Internal Standard Spiking: Add 20 µL of a 10 µg/mL internal standard solution (e.g., 2-Octanol in methanol).

-

Sealing: Immediately seal the vial with a magnetic screw cap. Vortex for 20 seconds.

-

Incubation & Equilibration: Place the vial in a heating block or autosampler incubator set to 70°C. Allow the sample to equilibrate for 15 minutes. This ensures consistent partitioning of volatiles into the headspace.[16]

-

Extraction: Expose the conditioned SPME fiber to the vial's headspace for 30 minutes at 70°C.

-

Desorption and Analysis: Retract the fiber and immediately introduce it into the GC inlet (set to 250°C) for thermal desorption and analysis.

Protocol B: Dispersive Liquid-Liquid Microextraction (DLLME)

Causality: DLLME is a rapid and efficient microextraction technique for aqueous samples (e.g., beverages, wastewater).[17] It is based on the formation of a cloudy solution when a mixture of an extraction solvent (immiscible with water, e.g., DCM) and a disperser solvent (miscible in both phases, e.g., acetone) is injected into the aqueous sample. This creates a massive surface area for analyte transfer into the fine droplets of the extraction solvent, leading to very fast and efficient extraction.[17]

-

Sample Preparation: Place 5.0 mL of the aqueous sample into a 15 mL conical glass centrifuge tube.

-

Internal Standard Spiking: Add 20 µL of a 10 µg/mL internal standard solution.

-

Prepare Extraction Mixture: In a separate small vial, mix 100 µL of extraction solvent (Dichloromethane) with 1.0 mL of disperser solvent (Acetone).

-

Extraction: Rapidly inject the extraction mixture into the sample tube using a syringe. A cloudy solution will form. Vortex for 1 minute to ensure thorough mixing.

-

Phase Separation: Centrifuge the tube at 4000 rpm for 5 minutes. This will break the emulsion and sediment the small volume of extraction solvent at the bottom of the tube.

-

Collection: Carefully collect the sedimented organic phase (approx. 50-80 µL) using a microsyringe.

-

Analysis: Transfer the collected extract to a GC vial with an insert for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument in use.

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Standard, reliable instrumentation for volatile analysis. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column offers excellent general-purpose separation for a wide range of volatile and semi-volatile compounds, including alcohols.[6] |

| Inlet | Split/Splitless | |

| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the analyte and desorption from the SPME fiber. |

| Injection Mode | Splitless (for SPME) or Split 20:1 (for DLLME) | Splitless mode maximizes the transfer of analyte from the SPME fiber to the column for high sensitivity. A split injection for the more concentrated DLLME extract prevents column overloading. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 50°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min | The initial low temperature allows for good focusing of volatile compounds at the head of the column. The temperature ramp effectively elutes compounds based on their boiling points.[7] |

| MS System | Agilent 5977B MSD or equivalent | A standard single quadrupole mass spectrometer providing excellent sensitivity and spectral data. |

| Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS.[7] |

| Ion Source Temp. | 230°C | Standard temperature for stable ionization.[7] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy produces reproducible fragmentation patterns for library matching and identification.[6] |

| Acquisition Mode | Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) | Full Scan mode is used for initial identification and method development. SIM mode significantly increases sensitivity for quantification by monitoring only characteristic ions of the target analyte. |

Calibration and Quantification

-

Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in methanol.

-

Working Standards: Create a series of calibration standards by serially diluting the stock solution. A typical range would be 0.1, 0.5, 2.0, 10, 25, and 50 µg/mL.

-

Calibration Curve: Prepare a set of matrix-matched calibration standards by spiking blank matrix (e.g., fragrance-free lotion for Protocol A, deionized water for Protocol B) with the working standards. Process these standards through the chosen sample preparation protocol (A or B) alongside the unknown samples.

-

Analysis: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Perform a linear regression to generate a calibration curve.

-

Quantification: Determine the concentration of this compound in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Data Analysis and Expected Results

-

Identification: The identity of this compound is confirmed by comparing its retention time to that of a pure standard and matching its acquired mass spectrum against a reference library like NIST.[18]

-

Quantification: The integrated peak area of the selected quantifier ion is used for calculation.

Expected Mass Spectrum: The electron ionization mass spectrum of this compound will show characteristic fragments. While a molecular ion (m/z 144) may be weak or absent, prominent fragments resulting from alpha-cleavage and water loss are expected. Key ions would likely include m/z 43, 57, 69, and 87.

Method Performance: A properly validated method should meet the following criteria.

| Validation Parameter | Expected Performance | Reference |

| Linearity (R²) | ≥ 0.995 | [6][7] |